4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Core Moiety in Modern Kinase Inhibitor Design
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline: A Core Moiety in Modern Kinase Inhibitor Design
An In-depth Technical Guide:
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical properties, synthesis, reactivity, and strategic applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline, a key building block in the development of targeted therapeutics.
Introduction: A Privileged Scaffold in Medicinal Chemistry
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is a heterocyclic aromatic amine that has emerged as a molecule of significant interest in pharmaceutical research. Its structure uniquely combines three critical pharmacophoric elements:
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A 3,5-dimethylpyrazole Ring: The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, appearing in numerous approved drugs for oncology, inflammation, and infectious diseases.[1][2] The dimethyl substitution pattern provides steric bulk and specific hydrogen bonding capabilities, often serving as a crucial "hinge-binding" motif in kinase inhibitors.[3]
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An Aniline Moiety: The primary amine serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse chemical functionalities through well-established reactions like amide bond formation. This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
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A Fluorine Substituent: The strategic placement of a fluorine atom ortho to the amine modulates the electronic properties and basicity of the aniline. In drug design, fluorine is frequently used to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4]
This combination of features makes the title compound a highly valuable intermediate for synthesizing potent and selective inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[5][6]
Chemical Identity and Physicochemical Properties
Proper identification is critical for regulatory compliance and experimental reproducibility. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline | [7][8] |
| CAS Number | 1006468-57-0 | [9] |
| Molecular Formula | C₁₁H₁₂FN₃ | [7][8] |
| Molecular Weight | 205.24 g/mol | [7][10] |
| Appearance | Off-white to light yellow powder | [9] |
| Purity | Typically ≥98% | [9] |
| InChI Key | SOMUJVAHUCSAPU-UHFFFAOYSA-N | [7] |
| SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)N)F)C | [7] |
Synthesis and Purification Protocol
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is typically achieved via a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by the reduction of a nitro group. This approach is efficient and scalable for laboratory and potential industrial production.
Synthetic Workflow
Caption: Two-step synthesis of the target aniline via SₙAr and nitro reduction.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole (SₙAr Reaction)
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Rationale: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. The fluorine atom at the C4 position is preferentially displaced by the pyrazole nucleophile due to superior activation by the para-nitro group.
-
Procedure:
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To a solution of 3,5-dimethylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes to form the pyrazolate salt.
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Add 3,4-difluoronitrobenzene (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude intermediate.
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Step 2: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline (Nitro Reduction)
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Rationale: The nitro group must be reduced to the primary amine to provide the key synthetic handle for subsequent reactions. Catalytic hydrogenation is a clean and high-yielding method.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
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Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the title compound as a solid with high purity.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline stems from the reactivity of its primary amine, which allows for the construction of more complex molecules. The pyrazole ring is generally stable to many reaction conditions, while the C-F bond is robust.
Caption: Key derivatization reactions of the aniline moiety.
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Amide Bond Formation: This is the most common derivatization. Reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU or EDC) yields amide products. This reaction is fundamental to building the backbone of many kinase inhibitors.
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Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine produces sulfonamides, which can act as hydrogen bond acceptors or donors in protein-ligand interactions.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to secondary and tertiary amine derivatives.
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Buchwald-Hartwig Cross-Coupling: Palladium-catalyzed coupling with aryl halides or triflates can be used to form diarylamine structures, expanding the accessible chemical space.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline. However, its structure contains a fluoroaniline moiety, and its hazard profile can be reasonably extrapolated from related compounds like 3-fluoroaniline and 4-fluoroaniline.[11][12][13][14][15]
| Hazard Category | Precautionary Advice |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12][13] Avoid ingestion and direct contact. |
| Skin/Eye Irritation | Causes skin irritation and potentially serious eye damage.[12][16] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid creating dust. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16] Keep away from strong oxidizing agents.[17] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11] |
Disclaimer: This information is based on structurally similar chemicals and should be used for guidance only. A full risk assessment should be conducted before handling this compound.
Conclusion
4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluoroaniline is more than just a chemical intermediate; it is a strategically designed molecular scaffold. The convergence of a stable, hinge-binding pyrazole group with a versatile and electronically tuned fluoroaniline moiety makes it an exceptionally powerful building block for the synthesis of next-generation kinase inhibitors. Its well-defined synthesis and predictable reactivity provide medicinal chemists with a reliable platform for developing targeted therapies to address significant unmet medical needs.
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